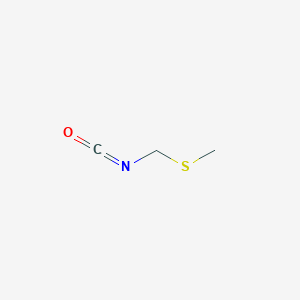
Isocyanato(methylsulfanyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isocyanato(methylsulfanyl)methane is an organic compound with the molecular formula C₂H₅NOS. It is characterized by the presence of an isocyanate group (-N=C=O) and a methylsulfanyl group (-SCH₃) attached to a methane backbone. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Isocyanato(methylsulfanyl)methane can be synthesized through various methods. One common approach involves the reaction of methylthioacetic acid with phosgene, followed by the addition of ammonia to form the desired isocyanate compound. The reaction conditions typically require a controlled environment with temperatures ranging from 0°C to 50°C and the use of inert solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves the phosgene process, where phosgene reacts with primary amines to form isocyanates. This method is widely used due to its efficiency and scalability. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
化学反応の分析
Types of Reactions: Isocyanato(methylsulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reactions with alcohols, amines, and water typically occur at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas, and carbamates
科学的研究の応用
Isocyanato(methylsulfanyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and protein modifications.
Medicine: Research into potential therapeutic agents and drug delivery systems often involves this compound.
Industry: It is used in the production of polyurethanes, adhesives, and coatings
作用機序
The mechanism of action of isocyanato(methylsulfanyl)methane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the modification of proteins and the synthesis of polymers .
類似化合物との比較
Methyl isocyanate (CH₃NCO): Similar in structure but lacks the methylsulfanyl group.
Ethyl isocyanate (C₂H₅NCO): Similar in structure but with an ethyl group instead of a methylsulfanyl group. Used in organic synthesis.
Phenyl isocyanate (C₆H₅NCO): Contains a phenyl group, making it more aromatic and less reactive compared to isocyanato(methylsulfanyl)methane.
Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific modifications or interactions with sulfur-containing compounds .
特性
分子式 |
C3H5NOS |
|---|---|
分子量 |
103.15 g/mol |
IUPAC名 |
isocyanato(methylsulfanyl)methane |
InChI |
InChI=1S/C3H5NOS/c1-6-3-4-2-5/h3H2,1H3 |
InChIキー |
ACQSAKKIGLJHQE-UHFFFAOYSA-N |
正規SMILES |
CSCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















